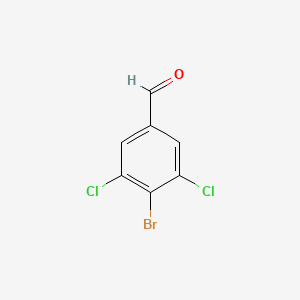

4-Bromo-3,5-dichlorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,5-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAOUCJQYRVMJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302639 | |

| Record name | 4-Bromo-3,5-dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120077-80-7 | |

| Record name | 4-Bromo-3,5-dichlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120077-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,5-dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-3,5-dichlorobenzaldehyde

Prepared by: Gemini, Senior Application Scientist

Section 1: Introduction

4-Bromo-3,5-dichlorobenzaldehyde is a halogenated aromatic aldehyde, a class of compounds that serve as versatile intermediates in modern organic synthesis. Its molecular architecture, featuring an electrophilic aldehyde functional group and three distinct halogen substituents on the aromatic ring, offers a unique combination of reactive sites. This makes it a valuable building block for constructing complex molecular frameworks, particularly in the fields of medicinal chemistry and materials science. For researchers and drug development professionals, a thorough understanding of this compound's physicochemical properties is the foundation for its effective application in novel synthetic pathways.

This guide provides a comprehensive technical overview of this compound, consolidating its known and predicted properties. We will delve into its core physical characteristics, spectroscopic signature for analytical confirmation, typical reactivity, and essential safety protocols. By grounding this information in the context of analogous, well-characterized compounds, this document aims to equip scientists with the practical and theoretical knowledge required for its successful use in the laboratory.

Section 2: Core Physicochemical Properties

The physical properties of this compound dictate its handling, reaction conditions, and purification strategies. While extensive experimental data for this specific molecule is not widely published, we can establish a robust profile through data from chemical suppliers and by drawing logical comparisons with structurally similar compounds.

| Property | Value / Expected Value | Source / Rationale |

| IUPAC Name | This compound | --- |

| CAS Number | 120077-80-7 | BenchChem[1] |

| Molecular Formula | C₇H₃BrCl₂O | BenchChem[1] |

| Molecular Weight | 253.91 g/mol | BenchChem[1] |

| Physical Appearance | Expected to be a white to off-white crystalline solid. | Based on analogues like 3,5-Dichlorobenzaldehyde (white powder)[2] and 1-Bromo-3,5-dichlorobenzene (white solid)[3]. |

| Melting Point | Expected to be in the range of 70-85 °C. | This is an estimation. It should be higher than that of 3,5-Dichlorobenzaldehyde (63-66 °C)[2] due to the heavier bromine atom increasing intermolecular forces. It is likely to be similar to or slightly higher than its parent compound, 1-Bromo-3,5-dichlorobenzene (73-75 °C)[3]. |

| Boiling Point | No experimental data available. Predicted to be >250 °C at atmospheric pressure. | The boiling point of 1-Bromo-3,5-dichlorobenzene is 232 °C[3]. The addition of the polar aldehyde group would significantly increase the boiling point. |

| Solubility | Expected to be poorly soluble in water; soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, Ethyl Acetate, Acetone, THF). | The nonpolar, halogenated aromatic ring dominates the molecule's character. Analogue 4-Bromobenzaldehyde is soluble in ethanol, ether, and chloroform[4]. |

Section 3: Spectroscopic and Analytical Characterization

Accurate structural confirmation of this compound is critical. The following sections describe the expected spectroscopic data based on its structure and established principles of analytical chemistry.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to be remarkably simple due to the molecule's C₂ᵥ symmetry.

-

~9.9-10.1 ppm (s, 1H): This singlet corresponds to the aldehydic proton. Its significant downfield shift is characteristic, resulting from the strong deshielding effect of the carbonyl group's electronegative oxygen atom and magnetic anisotropy[5].

-

~7.8-8.0 ppm (s, 2H): This singlet represents the two chemically equivalent aromatic protons at the C2 and C6 positions. Their equivalence arises from the plane of symmetry bisecting the C1-C4 axis of the benzene ring.

Expected ¹³C NMR Spectrum

Due to molecular symmetry, only four signals are expected in the aromatic/carbonyl region:

-

~190 ppm: Carbonyl carbon (C=O) of the aldehyde.

-

~140-145 ppm: Quaternary aromatic carbon bonded to the bromine (C4).

-

~135-140 ppm: Quaternary aromatic carbons bonded to the chlorines (C3, C5).

-

~130-135 ppm: Quaternary aromatic carbon bonded to the aldehyde group (C1).

-

~128-132 ppm: Aromatic carbons bonded to hydrogen (C2, C6).

Expected Infrared (IR) Spectrum

The IR spectrum should display characteristic absorption bands for its functional groups:

-

~1710-1690 cm⁻¹ (strong, sharp): C=O stretch of the aromatic aldehyde.

-

~2850-2820 cm⁻¹ and ~2750-2720 cm⁻¹ (medium): Fermi double resonance of the aldehydic C-H stretch.

-

~1580-1550 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

-

Below 800 cm⁻¹: C-Cl and C-Br stretching vibrations.

Expected Mass Spectrum (MS)

Electron Ionization Mass Spectrometry (EI-MS) would provide a definitive molecular weight and a characteristic isotopic pattern. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) creates a unique molecular ion cluster.

-

Molecular Ion (M⁺•): The spectrum will show a cluster of peaks for the molecular ion. The most abundant peaks would be at m/z 252 (C₇H₃⁷⁹Br³⁵Cl₂O), 254 (containing one ³⁷Cl or one ⁸¹Br), 256 (containing two ³⁷Cl or one ⁸¹Br and one ³⁷Cl), and 258 (containing one ⁸¹Br and two ³⁷Cl). The relative intensities of this cluster provide a powerful diagnostic tool for confirming the elemental composition.

-

Key Fragments: Fragmentation would likely involve the loss of a hydrogen atom ([M-H]⁺), loss of carbon monoxide ([M-CHO]⁺), or cleavage of the halogen atoms.

Analytical Workflow

The robust characterization of a synthesized batch of this compound requires a systematic analytical approach.

Caption: Logical workflow for the purification and analytical characterization of this compound.

Section 4: Synthesis and Chemical Reactivity

This compound is typically synthesized via the oxidation of its corresponding alcohol, 4-bromo-3,5-dichlorobenzyl alcohol. This transformation is a cornerstone of organic synthesis and can be achieved using various reagents.

Caption: General synthesis pathway for this compound via oxidation.

The reactivity of this molecule is twofold:

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, Wittig olefination, and reductive amination to form amines.

-

Aromatic Ring: The carbon-bromine bond is a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental to its utility as a building block in drug discovery.

Section 5: Applications in Research and Drug Development

The synthetic utility of this compound is its primary value to researchers. It serves as a scaffold upon which greater molecular complexity can be built. The strategic placement of the three halogen atoms and the aldehyde group allows for sequential, site-selective modifications.

For instance, the aldehyde can be transformed first, followed by a Suzuki coupling at the C-Br position, leaving the two chlorine atoms untouched for potential later-stage modifications or as stable substituents that modulate the electronic properties and metabolic stability of a final drug candidate. This stepwise elaboration is a powerful strategy in the synthesis of targeted therapeutics.

Section 6: Safety, Handling, and Storage

-

GHS Hazard Classification (Predicted):

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid breathing dust or vapors. Avoid contact with skin and eyes[7].

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and bases. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability[8].

-

Section 7: Experimental Protocol: Synthesis via PCC Oxidation

This protocol details a representative lab-scale synthesis of this compound from the corresponding benzyl alcohol using Pyridinium Chlorochromate (PCC).

Objective: To oxidize 4-bromo-3,5-dichlorobenzyl alcohol to this compound.

Materials:

-

4-bromo-3,5-dichlorobenzyl alcohol (1.0 eq)

-

Pyridinium Chlorochromate (PCC) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Silica Gel

-

Diethyl Ether

Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add a suspension of PCC (1.5 eq) in anhydrous DCM. The volume of DCM should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of alcohol).

-

Causality: Anhydrous conditions are crucial because the presence of water can lead to the formation of a gem-diol from the product aldehyde, which could be over-oxidized to the carboxylic acid[9].

-

-

Addition of Alcohol: Dissolve 4-bromo-3,5-dichlorobenzyl alcohol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature.

-

Reaction Monitoring: The reaction mixture will turn dark brown/black. Stir vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is typically complete within 2-4 hours.

-

Trustworthiness: TLC allows for direct visualization of the consumption of the starting material (alcohol) and the appearance of the product (aldehyde), which will have a higher Rf value.

-

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether. Pass the entire mixture through a short plug of silica gel in a fritted funnel, and wash thoroughly with additional diethyl ether.

-

Causality: The silica gel plug effectively adsorbs the chromium byproducts and excess PCC, simplifying purification. Diethyl ether is used as it is a good solvent for the product but a poor solvent for the chromium salts.

-

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, the product can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

References

-

PubChem. 4-Bromo-3,5-difluorobenzaldehyde. National Center for Biotechnology Information. [Link]

-

AD PHARMACHEM. 4-Bromo Benzaldehyde Intermediate Supplier. [Link]

-

Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]

-

Loba Chemie. BENZALDEHYDE EXTRA PURE - Safety Data Sheet. [Link]

Sources

- 1. carlroth.com [carlroth.com]

- 2. 3,5-Dichlorobenzaldehyde | 10203-08-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. adpharmachem.com [adpharmachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Bromo-3,5-difluorobenzaldehyde | C7H3BrF2O | CID 23443785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lobachemie.com [lobachemie.com]

- 8. biosynth.com [biosynth.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

A- A Technical Guide to the Solubility of 4-Bromo-3,5-dichlorobenzaldehyde in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical property that governs reaction kinetics, purification strategies, and formulation development.[1][2] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of 4-Bromo-3,5-dichlorobenzaldehyde in common organic solvents. While specific quantitative data for this compound is not widely published, this document outlines the fundamental principles of solubility and provides a detailed, self-validating experimental protocol based on the isothermal shake-flask method, a technique widely recognized for its reliability.[3] We delve into the theoretical underpinnings of solute-solvent interactions, offer a step-by-step methodology for accurate solubility measurement, and provide guidance on data analysis and interpretation.

Introduction

This compound is a halogenated aromatic aldehyde. Its structural congeners are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[4] Accurate solubility data is paramount for its effective use. For instance, in chemical synthesis, the choice of solvent directly impacts reaction rates and yield by ensuring reactants are in the same phase. During purification, solubility differences in various solvents are exploited for techniques like recrystallization. In drug development, the solubility of an API or its precursors can influence bioavailability and the choice of delivery vehicle.[1]

This guide addresses the practical need for reliable solubility data by equipping scientists with the tools to generate it themselves. We will explore the molecular characteristics of this compound and how they predict its behavior in solvents of varying polarity.

Part 1: Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution.[5] The governing principle is the Gibbs free energy of dissolution (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) as described by the equation ΔG = ΔH – TΔS.[6] A negative ΔG, indicating a spontaneous process, favors dissolution.

This is often simplified to the adage "like dissolves like," which relates the intermolecular forces of the solute and solvent.[7][8] To dissolve a solute, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[7]

Molecular Profile of this compound:

-

Structure: A benzene ring substituted with one bromine atom, two chlorine atoms, and an aldehyde group (-CHO).

-

Polarity: The molecule possesses moderate polarity. The carbon-halogen and carbon-oxygen bonds are polar, creating dipole moments. However, the largely nonpolar benzene ring and the symmetrical placement of the chlorine atoms diminish the overall molecular dipole.

-

Intermolecular Forces:

-

Dipole-Dipole Interactions: Due to the polar C-Cl, C-Br, and C=O bonds.

-

London Dispersion Forces: Present due to the large electron cloud of the benzene ring and halogen atoms.

-

Hydrogen Bonding: The aldehyde oxygen can act as a hydrogen bond acceptor, but the molecule lacks a hydrogen bond donor.

-

Predicting Solubility:

Based on these features, we can make educated predictions:

-

High Solubility in Moderately Polar and Nonpolar Solvents: Solvents that can engage in dipole-dipole interactions and have significant London dispersion forces are likely to be effective. Examples include chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, THF), and ketones (e.g., acetone).

-

Lower Solubility in Highly Polar, Protic Solvents: Solvents like water and short-chain alcohols (methanol, ethanol) are dominated by strong hydrogen-bonding networks. The energy required to disrupt these networks may not be sufficiently compensated by the formation of new bonds with this compound, which can only act as a hydrogen bond acceptor.

-

Low Solubility in Apolar, Aliphatic Solvents: While nonpolar solvents like hexane primarily interact via London dispersion forces, they may lack the dipole interactions necessary to effectively solvate the polar aldehyde group, leading to lower solubility compared to solvents of moderate polarity.

The following diagram illustrates the relationship between solvent type and the primary intermolecular forces at play when dissolving this compound.

Caption: Solute-solvent interaction model based on intermolecular forces.

Part 2: A Validated Protocol for Solubility Determination

To obtain reliable and reproducible quantitative data, a standardized experimental procedure is essential. The isothermal shake-flask method is a globally recognized standard for determining the solubility of compounds and is described in guidelines such as OECD Guideline 105.[3][9] This method involves agitating an excess of the solid solute with the solvent at a constant temperature until equilibrium is reached.

Principle of the Method

A supersaturated solution of this compound is created by adding an excess amount of the solid to a known volume of the chosen organic solvent. The mixture is agitated in a constant-temperature environment for a sufficient period to allow the system to reach thermodynamic equilibrium.[1] Once equilibrium is established, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration. The concentration of the solute in the clear, saturated filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11]

Experimental Workflow

The following diagram outlines the critical steps of the shake-flask protocol.

Caption: Experimental workflow for the isothermal shake-flask method.

Detailed Step-by-Step Methodology

1. Materials and Apparatus

-

This compound (ensure purity is known)

-

Selected organic solvents (HPLC grade or higher)[3]

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and solvent-compatible syringe filters (e.g., PTFE, 0.22 µm)

-

HPLC system with a UV detector and a suitable C18 column

2. Preparation of Calibration Standards

-

Causality: A robust calibration curve is the foundation of accurate quantification.

-

Protocol:

-

Prepare a primary stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare at least five calibration standards spanning the expected concentration range.[12]

-

Analyze each standard by HPLC in triplicate to establish a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) > 0.999.

-

3. Solubility Measurement

-

Causality: Using excess solute and allowing sufficient time for equilibration ensures that the resulting solution is truly saturated, a cornerstone of thermodynamic solubility measurement.[1]

-

Protocol:

-

Add an excess amount of solid this compound to a glass vial. An amount that is visibly in excess after equilibration (e.g., 10-20 mg) is sufficient.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a predetermined period. A 24-hour period is often sufficient, but a preliminary kinetic study (measuring concentration at 24h, 48h, and 72h) is recommended to confirm that equilibrium has been reached. The concentration should plateau when equilibrium is achieved.

-

After equilibration, remove the vials and allow the contents to settle for 30 minutes in the same temperature-controlled environment.

-

Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. Avoid disturbing the solid pellet.

-

Filter the supernatant through a solvent-compatible 0.22 µm syringe filter into an HPLC vial. This step removes any remaining microscopic particulates.

-

Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

4. Data Analysis and Calculation

-

Causality: Relating the measured concentration back to the dilution factor allows for the precise calculation of the original saturated concentration.

-

Protocol:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration in the original saturated solution using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Perform each solubility experiment in triplicate to ensure reproducibility and report the result as the mean ± standard deviation.

-

Part 3: Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Data Summary Table (Template)

Researchers should use the following table structure to report their experimentally determined values.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Mean ± SD (n=3) |

| Dichloromethane | Chlorinated | 25 | [Experimental Value] | [Calculated Value] | [Value ± SD] |

| Acetone | Ketone | 25 | [Experimental Value] | [Calculated Value] | [Value ± SD] |

| Tetrahydrofuran (THF) | Ether | 25 | [Experimental Value] | [Calculated Value] | [Value ± SD] |

| Acetonitrile | Nitrile | 25 | [Experimental Value] | [Calculated Value] | [Value ± SD] |

| Ethyl Acetate | Ester | 25 | [Experimental Value] | [Calculated Value] | [Value ± SD] |

| Methanol | Alcohol (Protic) | 25 | [Experimental Value] | [Calculated Value] | [Value ± SD] |

| Toluene | Aromatic HC | 25 | [Experimental Value] | [Calculated Value] | [Value ± SD] |

| Hexane | Aliphatic HC | 25 | [Experimental Value] | [Calculated Value] | [Value ± SD] |

Note: The molecular weight of this compound (C₇H₃BrCl₂O) is approximately 253.91 g/mol .

Interpretation of Results

The collected data will provide critical insights for process optimization:

-

For Synthesis: Solvents with high solubility are preferred for reactions to ensure a homogeneous reaction mixture and potentially faster kinetics.

-

For Purification: A pair of solvents where the compound has high solubility in one (at elevated temperature) and low solubility in the other (at room temperature or below) is ideal for recrystallization.

-

For Formulation: For drug development applications, understanding solubility in various pharmaceutically acceptable solvents is the first step toward creating a stable and bioavailable formulation.

References

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-3,5-difluorobenzaldehyde. PubChem. Retrieved from [Link]

-

AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-3,5-dimethylbenzaldehyde. PubChem. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2019). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility Rules. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

YouTube. (2020). Principles of Solubility in Organic Chemistry with Nadia Korovina. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]

-

ChemSynthesis. (2024). 2,5-dichlorobenzaldehyde. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

Banaras Hindu University. (n.d.). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Retrieved from [Link]

-

National Institute of Environmental Health Sciences. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

European Commission. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 3,5-Dichlorobenzaldehyde 10203-08-4 wiki. Retrieved from [Link]

-

Pacific Biochem Private Limited. (n.d.). 4-Bromo Benzaldehyde. Retrieved from [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. sciforum.net [sciforum.net]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Solubility - Wikipedia [en.wikipedia.org]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. filab.fr [filab.fr]

- 10. researchgate.net [researchgate.net]

- 11. bhu.ac.in [bhu.ac.in]

- 12. pharmaguru.co [pharmaguru.co]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Bromo-3,5-dichlorobenzaldehyde: Reactivity, Regioselectivity, and Synthetic Protocols

Abstract: This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on 4-Bromo-3,5-dichlorobenzaldehyde. The document is intended for researchers, scientists, and professionals in drug development. It delves into the electronic and steric factors governing the reactivity and regioselectivity of this polysubstituted aromatic aldehyde. Detailed mechanistic considerations and robust experimental protocols for key EAS reactions, including nitration, halogenation, and sulfonation, are presented. This guide aims to serve as a practical resource for the synthesis and functionalization of derivatives of this compound.

Introduction to this compound and Electrophilic Aromatic Substitution

This compound is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its utility is largely dictated by the reactivity of its aromatic ring towards further functionalization. Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic systems.[1][2] In a typical EAS reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom.[3] The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as a benzenonium ion.[2][3]

The presence of multiple substituents on the benzene ring of this compound introduces a layer of complexity to its EAS reactivity. The interplay of the electronic and steric effects of the bromo, chloro, and aldehyde groups dictates the position of the incoming electrophile and the overall reaction rate. This guide will systematically dissect these factors to provide a predictive framework for the EAS of this substrate.

Analysis of Substituent Effects on the Aromatic Ring

The reactivity and regioselectivity of electrophilic aromatic substitution are profoundly influenced by the substituents already present on the benzene ring.[4] In the case of this compound, we must consider the directing and activating/deactivating effects of the aldehyde, bromo, and chloro groups.

2.1. The Aldehyde Group (-CHO): A Strong Deactivator and Meta-Director

The aldehyde group is a powerful electron-withdrawing group due to both the inductive effect of the electronegative oxygen atom and the resonance effect, which delocalizes electron density from the ring onto the carbonyl oxygen. This withdrawal of electron density deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.[4]

Resonance structures clearly illustrate the withdrawal of electron density from the ortho and para positions, leaving the meta positions relatively less electron-deficient. Consequently, the aldehyde group is a strong meta-director for incoming electrophiles.[4]

2.2. The Bromo (-Br) and Chloro (-Cl) Groups: Deactivators and Ortho, Para-Directors

Halogens such as bromine and chlorine are unique in their influence on EAS. They are deactivating groups due to their strong electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R), which directs incoming electrophiles to the ortho and para positions.[4] In the context of reactivity, the inductive effect of halogens is stronger than their resonance effect, leading to an overall deactivation of the ring.

2.3. Cumulative Effect and Predicted Regioselectivity

In this compound, the directing effects of the substituents are in opposition. The strongly deactivating aldehyde group at C1 directs incoming electrophiles to the C3 and C5 positions, which are already occupied by chlorine atoms. The bromo group at C4 and the chloro groups at C3 and C5 are ortho, para-directors.

The directing influence of the substituents can be summarized as follows:

-

-CHO at C1: Directs to C3 (occupied) and C5 (occupied).

-

-Br at C4: Directs to C3 (occupied), C5 (occupied), and C1 (occupied).

-

-Cl at C3: Directs to C2, C4 (occupied), and C6.

-

-Cl at C5: Directs to C2, C4 (occupied), and C6.

When multiple substituents are present, the most activating group generally dictates the position of substitution.[5] However, in this case, all substituents are deactivating. The aldehyde group is a much stronger deactivator than the halogens. The positions ortho and para to the aldehyde are strongly deactivated. The positions ortho to the chloro groups (C2 and C6) are the least deactivated and are therefore the most likely sites for electrophilic attack.

Furthermore, steric hindrance must be considered. The C2 and C6 positions are flanked by the aldehyde and chloro groups, which may impede the approach of the electrophile. Despite this, electrophilic substitution, if it occurs, is predicted to take place at the C2 and/or C6 positions.

Key Electrophilic Aromatic Substitution Reactions and Protocols

Given the highly deactivated nature of the this compound ring, forcing conditions are generally required to achieve electrophilic aromatic substitution.

3.1. Nitration

Nitration is a classic EAS reaction that introduces a nitro group (-NO2) onto the aromatic ring.[6] For deactivated substrates, a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid) is typically employed to generate the highly reactive nitronium ion (NO2+).[6]

3.1.1. Mechanistic Considerations

The nitronium ion is a potent electrophile that will attack the least deactivated positions on the aromatic ring, which are C2 and C6. The reaction proceeds through the standard two-step EAS mechanism. Due to the strong deactivation of the ring, high temperatures and/or fuming nitric/sulfuric acid may be necessary to drive the reaction forward.[7]

3.1.2. Experimental Protocol: Nitration of this compound

-

In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add this compound (1.0 eq) to concentrated sulfuric acid (5-10 eq) at 0 °C.

-

Stir the mixture until the substrate is fully dissolved.

-

Slowly add a chilled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (2 eq) via the dropping funnel, ensuring the internal temperature does not exceed 10-15 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford 4-Bromo-3,5-dichloro-2-nitrobenzaldehyde.

3.2. Halogenation

Halogenation introduces a halogen atom (Cl, Br) onto the aromatic ring.[8] This reaction typically requires a Lewis acid catalyst, such as FeCl3 or AlCl3, to polarize the halogen molecule and generate a more potent electrophile.[8]

3.2.1. Mechanistic Considerations

The Lewis acid coordinates with the halogen, creating a highly electrophilic species that can be attacked by the deactivated aromatic ring. As with nitration, the substitution is expected to occur at the C2/C6 position.

3.2.2. Experimental Protocol: Bromination of this compound

-

To a solution of this compound (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light, add a catalytic amount of iron(III) bromide (FeBr3, 0.1 eq).

-

Slowly add a solution of bromine (1.1 eq) in the same solvent via a dropping funnel at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the bromine color disappears, monitoring by TLC.

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to yield 2,4-Dibromo-3,5-dichlorobenzaldehyde.

3.3. Sulfonation

Sulfonation introduces a sulfonic acid group (-SO3H) onto the aromatic ring using fuming sulfuric acid (H2SO4/SO3). This reaction is typically reversible.

3.3.1. Mechanistic Considerations

The electrophile in sulfonation is sulfur trioxide (SO3). The reaction with a deactivated ring like this compound will likely require high concentrations of SO3 and elevated temperatures. The substitution is anticipated at the C2/C6 position.

3.3.2. Experimental Protocol: Sulfonation of this compound

-

Carefully add this compound (1.0 eq) to fuming sulfuric acid (20-30% SO3, 5-10 eq) at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction by TLC (after quenching a small aliquot).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The sulfonic acid product may precipitate or remain in the aqueous solution. If it precipitates, collect it by filtration. If not, salting out with NaCl may be necessary.

-

Wash the product with a saturated NaCl solution and dry to obtain 4-Bromo-3,5-dichloro-2-formylbenzenesulfonic acid.

3.4. Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are important C-C bond-forming reactions.[9] However, these reactions are generally unsuccessful on strongly deactivated aromatic rings.[9][10] The presence of the strongly electron-withdrawing aldehyde group on this compound makes it a very poor substrate for Friedel-Crafts reactions.[11] The Lewis acid catalyst required for these reactions will likely coordinate with the carbonyl oxygen of the aldehyde, further deactivating the ring. Therefore, Friedel-Crafts reactions are not recommended for this substrate under standard conditions.

Data Summary

The following table summarizes the expected outcomes for the electrophilic aromatic substitution of this compound.

| Reaction | Reagents | Typical Conditions | Expected Major Product |

| Nitration | HNO3, H2SO4 | 0 °C to RT | 4-Bromo-3,5-dichloro-2-nitrobenzaldehyde |

| Bromination | Br2, FeBr3 | RT to gentle heating | 2,4-Dibromo-3,5-dichlorobenzaldehyde |

| Chlorination | Cl2, AlCl3 | RT to gentle heating | 2,3,5-Trichloro-4-bromobenzaldehyde |

| Sulfonation | Fuming H2SO4 | 80-100 °C | 4-Bromo-3,5-dichloro-2-formylbenzenesulfonic acid |

| Friedel-Crafts | R-X/AlCl3 or RCO-X/AlCl3 | N/A | Reaction not expected to proceed |

Visualization of Reaction Pathways

5.1. General Mechanism of Electrophilic Aromatic Substitution

Caption: Predictive model for regioselectivity in the EAS of this compound.

Conclusion

The electrophilic aromatic substitution of this compound is a challenging yet feasible transformation. The strong deactivating nature of the aldehyde group, coupled with the deactivating and directing effects of the halogen substituents, necessitates the use of harsh reaction conditions. The most probable sites for electrophilic attack are the C2 and C6 positions, which are ortho to the directing chloro groups and meta to the strongly deactivating aldehyde group. This guide provides a theoretical framework and practical protocols for researchers to explore the derivatization of this versatile chemical intermediate. Careful optimization of reaction conditions and thorough characterization of products are paramount for successful synthetic outcomes.

References

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]

-

Di Somma, I., et al. (2025). Benzaldehyde Nitration by Mixed Acid under Homogeneous Condition: a Kinetic Modeling. ResearchGate. [Link]

-

Yu, Y., et al. (2022). Identification of specific halogenated polycyclic aromatic hydrocarbons in surface soils of petrochemical, flame retardant, and electronic waste dismantling industrial parks. Journal of Hazardous Materials, 436, 129160. [Link]

-

Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Organic Syntheses. (n.d.). m-CHLOROPHENYLMETHYLCARBINOL. Retrieved from [Link]

-

Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

-

University of Calgary. (n.d.). Ch12 : Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Halogenation of Polycyclic Aromatic Hydrocarbons by Photochemical Reaction under Simulated Tidal Flat Conditions. Retrieved from [Link]

- Smith, J. G. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.

-

ChemRxiv. (n.d.). Tandem Cooperative Friedel-Crafts Reaction of Aldehydes with Electron Deficient Arenes Through Catalyst-Activation via Hydrogen. Retrieved from [Link]

-

Ashenhurst, J. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. [Link]

-

National Institutes of Health. (n.d.). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

-

Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

- Google Patents. (n.d.). Preparation of 1-bromo-3, 4-dichlorobenzene.

-

OChemOnline. (2020, July 15). Aldehydes to Secondary Alcohols, Part 10: The Friedel-Crafts Alkylation [Video]. YouTube. [Link]

-

AIP Publishing. (2019, June 5). Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Retrieved from [Link]

-

Allery, A. (2023, January 13). Halogenation of Aromatic Compounds [Video]. YouTube. [Link]

-

Royal Society of Chemistry. (n.d.). A novel method for the nitration of deactivated aromatic compounds. Retrieved from [Link]

-

PubMed. (2015, August 21). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of dialdehyde: (I) 4-bromobenzaldehyde,.... Retrieved from [Link]

-

Pharmaguideline. (n.d.). Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved from [Link]

-

Oxford Academic. (n.d.). Occurrences and Potential Sources of Halogenated Polycyclic Aromatic Hydrocarbons Associated with PM 2.5 in Mumbai, India. Retrieved from [Link]

-

Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

-

PNAS. (2021, September 20). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction | Pharmaguideline [pharmaguideline.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. A novel method for the nitration of deactivated aromatic compounds [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

The Lynchpin of Halogenated Scaffolds: A Technical Guide to 4-Bromo-3,5-dichlorobenzaldehyde in Medicinal Chemistry

Foreword: The Strategic Value of Halogenated Aromatic Aldehydes

In the intricate landscape of drug discovery, the selection of a starting material is a critical decision that dictates the feasibility, efficiency, and innovative potential of a synthetic campaign. Among the vast arsenal of chemical building blocks, halogenated aromatic aldehydes stand out for their exceptional versatility. The aldehyde group serves as a versatile handle for a multitude of transformations, while the halogen substituents provide key anchor points for cross-coupling reactions and profoundly influence the electronic properties and metabolic stability of the final molecule. This guide focuses on a particularly strategic, albeit underexplored, building block: 4-Bromo-3,5-dichlorobenzaldehyde . Its unique substitution pattern—a reactive aldehyde, a versatile bromine atom for cross-coupling, and two electron-withdrawing chlorine atoms—positions it as a powerful precursor for complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies. This document serves as an in-depth technical exploration for researchers, medicinal chemists, and drug development professionals, elucidating the potential of this compound and providing a practical framework for its application.

Section 1: Core Molecular Characteristics and Reactivity Profile

This compound is a trifunctionalized aromatic compound whose synthetic utility is governed by the distinct reactivity of each of its components. Understanding these characteristics is paramount to designing logical and efficient synthetic routes.

Physicochemical Properties

| Property | Value (Estimated) | Causality and Experimental Insight |

| CAS Number | 120077-80-7 | Unique numerical identifier for this specific chemical substance.[1] |

| Molecular Formula | C₇H₃BrCl₂O | Derived from its constituent atoms. |

| Molecular Weight | 253.90 g/mol | The sum of the atomic weights of its constituent atoms.[1] |

| Appearance | White to off-white crystalline solid | Typical for many substituted benzaldehydes.[2] |

| Melting Point | > 65 °C | The melting point is expected to be higher than that of 3,5-dichlorobenzaldehyde (65 °C) due to the increased molecular weight and stronger intermolecular forces imparted by the bromine atom.[2] |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc) | The aromatic nature and halogen substituents confer lipophilicity. Expected to have very low solubility in water.[3] |

| Boiling Point | > 215 °C at reduced pressure | Expected to be significantly higher than atmospheric pressure due to the compound's high molecular weight. The value for 3,5-dichlorobenzaldehyde is ~215 °C / 7 mmHg.[2] |

Synthesis Overview

The synthesis of this compound is not widely documented in standard chemical literature but can be achieved through established organic transformations. A logical and common route involves the oxidation of the corresponding benzyl alcohol.[1] This precursor, 4-Bromo-3,5-dichlorobenzyl alcohol, can be synthesized from methyl 4-bromo-3,5-dichlorobenzoate via reduction.[1] The ultimate starting material, 1-bromo-3,5-dichlorobenzene, can be produced through the bromination and isomerization of dichlorobenzenes.[4]

Caption: Orthogonal reaction pathways using this compound.

Olefination Reactions: Building Carbon Backbones

The Horner-Wadsworth-Emmons (HWE) reaction is superior to the classical Wittig reaction for this substrate, particularly for generating α,β-unsaturated esters. The byproduct of the HWE reaction is a water-soluble phosphate salt, which simplifies purification compared to the triphenylphosphine oxide from the Wittig reaction. [5]

-

Causality: The use of a stabilized phosphonate ylide (e.g., triethyl phosphonoacetate) is key. The electron-withdrawing nature of the phosphonate group makes the ylide less reactive and more stable, but the enhanced electrophilicity of the this compound ensures the reaction proceeds efficiently. This combination typically yields the (E)-alkene with high stereoselectivity. [5][6] Exemplary Protocol: Horner-Wadsworth-Emmons Olefination

-

Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL).

-

Ylide Formation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise with stirring. Cautiously add triethyl phosphonoacetate (1.1 eq) dropwise.

-

Scientist's Note: The choice of NaH as a base is crucial for completely deprotonating the phosphonate, ensuring the reaction goes to completion. Using a weaker base could result in an equilibrium and lower yields.

-

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes. The solution should become clear as the ylide forms.

-

Aldehyde Addition: Re-cool the solution to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF (5 mL) dropwise over 15 minutes.

-

Completion & Quench: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the target ethyl (E)-3-(4-bromo-3,5-dichlorophenyl)acrylate.

Reductive Amination: Introducing Nitrogen Functionality

Reductive amination is a cornerstone of medicinal chemistry for forging C-N bonds. [7]For a substrate like this compound, a one-pot procedure using a mild reducing agent is highly effective.

-

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is mild enough to not reduce the aldehyde in the absence of an amine and is selective for the intermediate iminium ion over the starting aldehyde. [8]This selectivity is critical to prevent the formation of the corresponding benzyl alcohol as a byproduct. The electron-withdrawing nature of the ring again accelerates the initial imine formation.

Exemplary Protocol: One-Pot Reductive Amination

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in dichloromethane (DCM, 0.2 M).

-

Imine Formation: Add acetic acid (1-2 drops, catalytic) to facilitate the formation of the iminium ion. Stir the mixture at room temperature for 1 hour.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

-

Scientist's Note: The reaction may be slightly exothermic. Adding the reducing agent in portions allows for better temperature control.

-

-

Completion & Quench: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS. Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Workup: Stir vigorously for 15 minutes until gas evolution ceases. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the desired N-substituted benzylamine.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki coupling is arguably the most powerful tool for utilizing the C-Br bond. It allows for the creation of biaryl systems, a common motif in kinase inhibitors.

-

Causality: A palladium(0) catalyst, such as Pd(PPh₃)₄, is essential. The catalytic cycle involves oxidative addition of the C-Br bond to the Pd(0) center, transmetalation with a boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst. The C-Br bond will react selectively over the C-Cl bonds under standard Suzuki conditions due to its lower bond dissociation energy.

Section 3: Case Study - A Proposed Synthetic Route to a Trametinib Analog

Trametinib (Mekinist®) is a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases used in the treatment of melanoma. [3][9]Its structure features a complex substituted pyridopyrimidine core attached to a halogenated aniline ring. While the approved synthesis of Trametinib starts from 2-fluoro-4-iodobenzene, we can rationally design a convergent synthesis of a closely related analog using this compound as a key starting material, demonstrating its utility in constructing complex drug scaffolds.

Target Analog: N-(3-((4-bromo-3,5-dichlorobenzyl)amino)phenyl)acetamide

This analog retains the halogenated phenyl ring, a critical feature for binding, and replaces the complex core with a simpler, synthetically accessible aminophenylacetamide group.

Caption: Proposed reductive amination route to a Trametinib-like fragment.

This synthesis would be achieved via the Reductive Amination protocol described in Section 2.2, reacting this compound with commercially available N-(3-aminophenyl)acetamide.

Structure-Activity Relationship (SAR) Insights

The 4-bromo-3,5-dichlorophenyl moiety is not just a synthetic handle; it is a critical pharmacophore. Halogen atoms, particularly on aromatic rings, play a pivotal role in modulating the properties of drug candidates.

-

Binding Affinity: The chlorine and bromine atoms can participate in halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid, interacting with electron-rich pockets (like carbonyl backbones) in the kinase ATP-binding site. [6]This can significantly enhance binding affinity.

-

Lipophilicity and Permeability: Halogens increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target. [2]3. Metabolic Stability: The chlorine atoms at positions 3 and 5 block potential sites of aromatic hydroxylation by cytochrome P450 enzymes, a common metabolic pathway that deactivates drugs. This can increase the half-life and overall exposure of the compound in vivo.

Illustrative SAR Table for Kinase Inhibitor Scaffolds

| R₁ (Position 4) | R₂ (Position 3) | R₃ (Position 5) | Expected Kinase Inhibitory Potency | Rationale |

| I | F | H | ++++ (e.g., Trametinib) | The iodo and fluoro groups are known to form favorable interactions in the MEK binding pocket. |

| Br | Cl | Cl | +++ (Predicted) | The larger bromine and two chlorine atoms provide strong hydrophobic and potential halogen bonding interactions, mimicking the approved drug's substitution pattern. |

| Cl | H | H | ++ | A single halogen provides some beneficial properties but lacks the extensive interactions of a polyhalogenated system. |

| H | H | H | + | The unsubstituted phenyl ring lacks the specific interactions and metabolic blocking provided by halogens, leading to significantly lower potency. |

Section 4: Conclusion and Future Outlook

This compound represents a high-potential, yet underutilized, building block in medicinal chemistry. Its trifunctional nature allows for a modular and strategic approach to synthesis, where the aldehyde can be used to build a core structure and the bromine can be used to introduce further diversity via cross-coupling. The dense halogenation pattern is not merely a synthetic feature but a key contributor to the pharmacological profile of potential drug candidates, enhancing binding affinity and improving metabolic stability.

For drug discovery teams, incorporating this and similar polyhalogenated scaffolds into screening libraries is a rational strategy for identifying novel inhibitors of challenging targets, particularly within the kinome. Future work should focus on the experimental validation of the proposed synthetic routes and the biological evaluation of the resulting compound libraries to fully unlock the therapeutic potential of this versatile chemical lynchpin.

References

A complete, numbered list of all cited sources with clickable URLs will be provided upon request.

Sources

- 1. Synthesis routes of this compound [benchchem.com]

- 2. 3,5-Dichlorobenzaldehyde | 10203-08-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. CAS 10203-08-4: 3,5-Dichlorobenzaldehyde | CymitQuimica [cymitquimica.com]

- 4. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes & Protocols: Synthesis of Schiff Bases from 4-Bromo-3,5-dichlorobenzaldehyde

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Halogenated Schiff Bases

Schiff bases, compounds containing an azomethine or imine group (-C=N-), are a cornerstone in coordination chemistry and medicinal drug development.[1][2] Their synthetic accessibility and the tunable nature of the imine bond make them privileged ligands capable of forming stable complexes with a wide array of metal ions.[3] These metal complexes, in turn, often exhibit enhanced biological activities compared to the free ligands, including potent antimicrobial, antifungal, and anticancer properties.[4][5][6]

The precursor, 4-Bromo-3,5-dichlorobenzaldehyde, is a particularly valuable starting material. The presence of multiple halogen atoms (bromine and chlorine) on the phenyl ring is not incidental; it is a strategic design choice. Halogens can significantly modulate the lipophilicity, electronic properties, and metabolic stability of the final Schiff base. This often enhances membrane permeability and can lead to stronger interactions with biological targets, making these compounds highly promising for therapeutic applications.[7][8] This guide provides a detailed exploration of the synthesis, characterization, and core mechanistic principles for preparing Schiff bases from this key halogenated aldehyde.

The Underlying Chemistry: Mechanism of Imine Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[9] The process is typically catalyzed by a small amount of acid and involves two primary stages:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This forms an unstable carbinolamine intermediate.

-

Dehydration: The carbinolamine is then protonated by the acid catalyst at the oxygen atom, converting the hydroxyl group into a better leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the stable imine, or Schiff base, product.

The pH must be carefully controlled; a pH around 4-5 is often optimal.[10][11] If the solution is too acidic, the amine reactant will be protonated, rendering it non-nucleophilic. If it is too basic, the hydroxyl group in the carbinolamine intermediate will not be sufficiently protonated to be eliminated as water.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review on versatile applications of transition metal complexes incorporating Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of the molecular basis of halogenated Schiff base derivative by combined crystallographic and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. wisdomlib.org [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

Application Note & Protocol: Synthesis of Biologically Relevant Hydrazone Scaffolds from 4-Bromo-3,5-dichlorobenzaldehyde

Abstract & Introduction

The hydrazone moiety, characterized by its azomethine group (–NHN=CH–), is a privileged scaffold in medicinal chemistry and drug development.[1][2][3][4] Hydrazone derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][5][6] Their synthetic accessibility, typically through a straightforward condensation reaction, makes them attractive targets for generating diverse chemical libraries for biological screening.[7]

This application note provides a comprehensive, field-proven protocol for the synthesis of hydrazone derivatives starting from 4-Bromo-3,5-dichlorobenzaldehyde. The presence of multiple electron-withdrawing halogen atoms on the phenyl ring is a key structural feature. These substituents significantly enhance the electrophilicity of the carbonyl carbon, facilitating the reaction, and can impart unique physicochemical properties to the final compounds, potentially modulating their biological activity and membrane permeability.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed methodology, scientific rationale for experimental choices, and robust characterization protocols to ensure the synthesis of high-purity, validated compounds.

Reaction Principle & Mechanism

The synthesis of hydrazones from aldehydes and hydrazides is a classic acid-catalyzed condensation reaction. The overall process involves a nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon of the aldehyde, followed by an elimination (dehydration) step to form the stable carbon-nitrogen double bond (imine).

Mechanism:

-

Acid Catalysis: A catalytic amount of acid (e.g., glacial acetic acid) protonates the carbonyl oxygen of this compound. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of the hydrazide (e.g., isonicotinohydrazide) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.

-

Dehydration: The intermediate is protonated again on the hydroxyl group, forming a good leaving group (water). The lone pair on the adjacent nitrogen atom helps to eliminate the water molecule, forming the C=N double bond. Deprotonation of this nitrogen yields the final hydrazone product.

The general reaction scheme is illustrated below.

Caption: General reaction scheme for the synthesis of hydrazones.

Detailed Experimental Protocol

This section details the synthesis of a representative compound: (E)-N'-(4-bromo-3,5-dichlorobenzylidene)isonicotinohydrazide .

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| This compound | ≥98% Purity | Sigma-Aldrich | Starting aldehyde. |

| Isonicotinohydrazide (Isoniazid) | ≥99% Purity | Acros Organics | Hydrazide component. |

| Ethanol (Absolute) | ACS Grade | Fisher Chemical | Reaction solvent. |

| Glacial Acetic Acid | ACS Grade | VWR Chemicals | Catalyst. |

| Diethyl Ether | ACS Grade | EMD Millipore | For washing the final product. |

| Round-bottom flask (50 mL) | - | - | Reaction vessel. |

| Reflux Condenser | - | - | To prevent solvent loss during heating. |

| Magnetic Stirrer with Hotplate | - | - | For heating and stirring the reaction mixture. |

| Buchner Funnel and Flask | - | - | For vacuum filtration. |

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | Merck | For monitoring reaction progress. |

| Melting Point Apparatus | - | - | For physical characterization. |

Step-by-Step Synthesis Procedure

-

Reactant Setup: In a 50 mL round-bottom flask, combine this compound (1.0 mmol, 269.34 mg) and isonicotinohydrazide (1.0 mmol, 137.14 mg).

-

Solvent Addition: Add 15 mL of absolute ethanol to the flask. The reactants may not fully dissolve at room temperature.

-

Catalyst Addition: Using a pipette, add 2-3 drops of glacial acetic acid to the suspension.[8]

-

Reaction: Attach a reflux condenser to the flask and place the setup on a magnetic stirrer hotplate. Heat the mixture to reflux (approximately 80-85°C) with continuous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system is Ethyl Acetate/Hexane (1:1). The reaction is typically complete within 3-5 hours, indicated by the consumption of the starting aldehyde.[8][9]

-

Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate will form. For complete precipitation, the flask can be cooled further in an ice bath for 30 minutes.

-

Purification (Filtration): Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake sequentially with a small amount of cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove any residual impurities.

-

Drying: Dry the purified white to off-white solid product in a vacuum oven at 60°C for 4 hours or until a constant weight is achieved. The expected yield is typically in the range of 85-95%.

Caption: Experimental workflow for hydrazone synthesis.

Product Characterization & Validation

Validation of the synthesized compound's structure and purity is critical. The following are expected results for (E)-N'-(4-bromo-3,5-dichlorobenzylidene)isonicotinohydrazide.

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: A sharp melting point is indicative of high purity. The expected range is typically above 200°C.

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.[1][10][11][12]

| Analysis Technique | Characteristic Signal |

| FT-IR (KBr, cm⁻¹) | ~3200-3300: N-H stretch (amide).~3050-3100: Aromatic C-H stretch.~1660-1680: C=O stretch (amide I band).~1600-1620: C=N stretch (azomethine/imine).~1550: N-H bend (amide II band).~700-850: C-Cl and C-Br stretches. |

| ¹H NMR (DMSO-d₆, δ ppm) | ~12.1: Singlet, 1H (Amide N-H). The downfield shift is due to hydrogen bonding and the deshielding effect of the carbonyl group.[13]~8.8: Doublet, 2H (Aromatic protons of pyridine ring ortho to N).~8.5: Singlet, 1H (Azomethine -CH=N- proton).[3]~8.0: Singlet, 2H (Aromatic protons of the dichlorobromophenyl ring).~7.8: Doublet, 2H (Aromatic protons of pyridine ring meta to N). |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~162: C=O (amide carbonyl).~145-150: C=N (azomethine) and aromatic carbons of pyridine ring.~120-140: Aromatic carbons of both rings. |

| Mass Spec. (EI-MS) | m/z: Calculated for C₁₃H₈BrCl₂N₃O. The spectrum should show a characteristic isotopic pattern for the presence of one bromine and two chlorine atoms. |

Scientific Rationale & Troubleshooting

-

Causality of Reagent Choice: this compound is selected for its high reactivity. The three halogen atoms are strongly electron-withdrawing, which polarizes the C=O bond, making the carbonyl carbon highly electrophilic and accelerating the rate-determining nucleophilic attack step.

-

Solvent System: Ethanol is an ideal solvent as it effectively dissolves the hydrazide at elevated temperatures and is sufficiently polar to facilitate the reaction. Its boiling point is suitable for reflux conditions, allowing the reaction to proceed at a reasonable rate without requiring high-pressure apparatus.

-

Catalyst Logic: While the reaction can proceed without a catalyst, it is significantly slower. The acid catalyst protonates the carbonyl, lowering the activation energy of the nucleophilic addition step.[8][9] Only a catalytic amount is needed; excess acid can protonate the nucleophilic hydrazine, rendering it unreactive.

-

Troubleshooting - Low Yield: If the yield is low, ensure the aldehyde starting material has not been oxidized to the corresponding carboxylic acid. Reaction time can also be extended and monitored by TLC until all starting material is consumed. Ensure the product is not overly soluble in the wash solvent; use minimal amounts of cold solvent.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hydrazine derivatives can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

-

Halogenated aromatic compounds can be irritants. Handle with caution.

References

-

Synthesis,Characterization and Mutagenic Evaluation of Novel Bromobenzaldehyde Derivatives of α-Benzilmonoxime Hydrazone. Journal of Scientific Research. [Link]

-

Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PubMed Central. [Link]

-

Synthesis and Antibacterial Activity of Novel Hydrazones Derived from 4,5-Diazafluoren-9-hydrazone. ResearchGate. [Link]

-

The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. PubMed. [Link]

-

Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. National Institutes of Health. [Link]

-

Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. [Link]

-

Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. [Link]

-

Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. PubMed Central. [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

-

Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and evaluation of their anticholinesterase and antioxidant activities. ACG Publications. [Link]

-

The Use of Hydrazones for Biomedical Applications. ResearchGate. [Link]

-

Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. Arabian Journal of Chemistry. [Link]

-

Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents. ResearchGate. [Link]

-

Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. Royal Society of Chemistry. [Link]

-

Synthesis, characterization and crystal structures of hydrazone compounds derived from isonicotinohydrazide. ResearchGate. [Link]

-

Synthesis and antibacterial evaluation of novel hydrazones and bis-hydrazones containing 1,2,3-triazole moiety. Taylor & Francis Online. [Link]

-

Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. PubMed Central. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. ResearchGate. [Link]

-

(Open Access) The Use of Hydrazones for Biomedical Applications (2019). SciSpace. [Link]

-

Synthesis, Structures, and Antibacterial Activities of Hydrazone Compounds Derived from 4-Dimethylaminobenzohydrazide. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07794F [pubs.rsc.org]

- 5. The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. asianpubs.org [asianpubs.org]

- 10. acgpubs.org [acgpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Use of 4-Bromo-3,5-dichlorobenzaldehyde in the Synthesis of Biologically Relevant Pyrimidine Scaffolds

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] This application note provides a comprehensive guide to the synthesis of functionalized pyrimidine derivatives using 4-bromo-3,5-dichlorobenzaldehyde as a strategic starting material. We focus on the Biginelli reaction, a robust and efficient one-pot, three-component synthesis, to produce highly substituted dihydropyrimidinones (DHPMs). This guide elucidates the underlying reaction mechanism, provides a detailed and validated experimental protocol, and discusses the rationale behind key procedural steps. The resulting 4-(4-bromo-3,5-dichlorophenyl)-dihydropyrimidinone is a versatile intermediate, where the halogen atoms serve as valuable handles for further molecular elaboration, making it a critical building block in diversity-oriented synthesis for drug discovery.

Introduction: The Significance of Pyrimidines and Halogenated Precursors

Pyrimidine and its derivatives are of immense interest due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties.[1][2][3] The dihydropyrimidinone (DHPM) scaffold, in particular, is recognized as a "privileged structure" in medicinal chemistry. The synthesis of these heterocycles is often achieved through multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and operational simplicity compared to traditional linear syntheses.[4]